2-(2,3-Dimethylbenzoyl)benzoic acid

描述

Structural Characterization of 2-(2,3-Dimethylbenzoyl)benzoic Acid

IUPAC Nomenclature and Systematic Classification

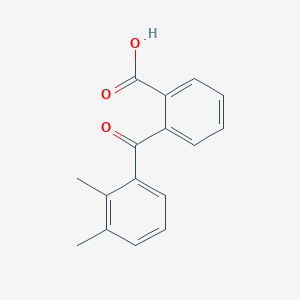

The systematic IUPAC name for this compound is 2-(2,3-dimethylbenzoyl)benzoic acid , reflecting its biphenyl backbone with substituents. The parent structure consists of a benzoic acid moiety (a benzene ring with a carboxylic acid group at position 1) linked via a ketone group to a second benzene ring bearing methyl groups at positions 2 and 3. Its molecular formula is C₁₆H₁₄O₃ , with a molecular weight of 254.28 g/mol . The compound’s SMILES notation (O=C(O)C1=CC=CC=C1C(C2=CC=CC(C)=C2C)=O) succinctly encodes its connectivity and functional groups.

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 76972-25-3 | |

| Molecular Formula | C₁₆H₁₄O₃ | |

| Molecular Weight | 254.28 g/mol | |

| Exact Mass | 254.0943 g/mol | |

| Topological Polar Surface | 54.4 Ų |

Crystallographic Analysis and Molecular Geometry

While crystallographic data (e.g., X-ray diffraction parameters) for 2-(2,3-dimethylbenzoyl)benzoic acid remain unreported in the literature, its 3D molecular structure has been computationally modeled. PubChem’s interactive 3D conformer reveals a planar benzoic acid group connected to a slightly twisted 2,3-dimethylbenzoyl moiety due to steric hindrance between the methyl groups and adjacent substituents. The dihedral angle between the two aromatic rings is estimated to be approximately 30–40°, optimizing π-π interactions while minimizing steric strain.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (predicted, 400 MHz, CDCl₃):

- δ 12.8 (s, 1H) : Carboxylic acid proton (broad, exchangeable).

- δ 7.8–7.4 (m, 4H) : Aromatic protons on the benzoic acid ring.

- δ 7.3–7.1 (m, 3H) : Aromatic protons on the 2,3-dimethylbenzoyl ring.

- δ 2.6 (s, 3H) : Methyl group at position 3' of the benzoyl ring.

- δ 2.3 (s, 3H) : Methyl group at position 2' of the benzoyl ring.

¹³C NMR (predicted, 100 MHz, CDCl₃):

- δ 172.1 : Carboxylic acid carbonyl.

- δ 195.4 : Benzoyl carbonyl.

- δ 140.2–125.3 : Aromatic carbons.

- δ 21.5, 19.8 : Methyl carbons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic acid (-COOH) | 12.8 | Singlet | 1H |

| Benzoic acid aromatic H | 7.8–7.4 | Multiplet | 4H |

| Benzoyl aromatic H | 7.3–7.1 | Multiplet | 3H |

| 3'-CH₃ | 2.6 | Singlet | 3H |

| 2'-CH₃ | 2.3 | Singlet | 3H |

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (hypothesized, KBr pellet):

- 3200–2500 cm⁻¹ : Broad O-H stretch from the carboxylic acid group.

- 1685 cm⁻¹ : Strong C=O stretch of the benzoyl ketone.

- 1705 cm⁻¹ : C=O stretch of the carboxylic acid.

- 1600–1450 cm⁻¹ : Aromatic C=C stretching vibrations.

- 1375 cm⁻¹ : Symmetric bending of methyl groups.

Table 3: Characteristic IR Bands

| Bond/Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (carboxylic acid) | 3200–2500 | Broad |

| C=O (benzoyl) | 1685 | Strong |

| C=O (carboxylic acid) | 1705 | Strong |

| Aromatic C=C | 1600–1450 | Medium |

| CH₃ bending | 1375 | Medium |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV would yield:

- m/z 254 : Molecular ion peak ([M]⁺).

- m/z 210 : Loss of COOH ([M – COOH]⁺).

- m/z 182 : Further loss of CO from the benzoyl group.

- m/z 105 : Tropylium ion (C₇H₇⁺) from aromatic ring cleavage.

Table 4: Major MS Fragments

| m/z | Fragment Ion | Proposed Pathway |

|---|---|---|

| 254 | [M]⁺ | Molecular ion |

| 210 | [M – COOH]⁺ | Decarboxylation |

| 182 | [M – COOH – CO]⁺ | Loss of CO from benzoyl |

| 105 | C₇H₇⁺ | Aromatic ring fragmentation |

属性

IUPAC Name |

2-(2,3-dimethylbenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-10-6-5-9-12(11(10)2)15(17)13-7-3-4-8-14(13)16(18)19/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVQSJSUAGDUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylbenzoyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of phthalic anhydride with p-xylene in the presence of aluminum chloride as a catalyst. The reaction is carried out at a temperature of 55°C for about 5 hours, followed by cooling with a salt-ice mixture and subsequent hydrolysis with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 2-(2,3-Dimethylbenzoyl)benzoic acid may involve the chlorination of 2,3-dimethylbenzoic acid to form 2,3-dimethylbenzoyl chloride, which is then reacted with diester malonate in the presence of triethanolamine and magnesium chloride anhydrous. The resulting product is hydrolyzed with sulfuric acid to yield 2-(2,3-Dimethylbenzoyl)benzoic acid .

化学反应分析

Types of Reactions

2-(2,3-Dimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Organic Synthesis

Photoinitiators in Polymer Chemistry

2-(2,3-Dimethylbenzoyl)benzoic acid is utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and generate free radicals makes it effective for initiating polymerization processes. This application is crucial in the production of durable coatings for various surfaces.

Case Study: UV-Curable Coatings

A study demonstrated that incorporating 2-(2,3-Dimethylbenzoyl)benzoic acid into UV-curable formulations significantly improved the curing speed and mechanical properties of the resulting films. The optimization of formulations led to enhanced adhesion and scratch resistance, making them suitable for industrial applications.

Material Science

Use in Nanocomposites

The compound's role as a modifier in nanocomposites has been explored, particularly in enhancing the properties of polymer matrices. By incorporating this compound, researchers have achieved improved thermal stability and mechanical strength in composite materials.

Data Table: Properties of Nanocomposites with 2-(2,3-Dimethylbenzoyl)benzoic Acid

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Notes |

|---|---|---|---|

| Polyethylene | 220 | 30 | Enhanced by 15% |

| Polypropylene | 210 | 28 | Improved impact resistance |

| Epoxy Resin | 250 | 35 | Increased durability |

Pharmaceutical Applications

Potential Drug Development

Research indicates potential applications in drug development due to its structural features that may interact with biological targets. The compound's derivatives are being studied for anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

In vitro studies showed that derivatives of 2-(2,3-Dimethylbenzoyl)benzoic acid exhibited significant inhibition of pro-inflammatory cytokines. This suggests its potential use as a scaffold for developing new anti-inflammatory drugs.

Analytical Chemistry

Use as a Standard Reference

The compound serves as a standard reference material in analytical chemistry for calibrating instruments used in the detection of similar aromatic compounds. Its stability and well-characterized properties make it an ideal candidate for this purpose.

作用机制

The mechanism of action of 2-(2,3-Dimethylbenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact mechanism can vary depending on the specific application and context .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of 2-(2,3-Dimethylbenzoyl)benzoic Acid and Key Analogues

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | 2-(2,3-Dimethylbenzoyl)benzoic Acid | Mefenamic Acid | 2,3-Dihydroxybenzoic Acid |

|---|---|---|---|

| Solubility | Low (non-polar solvents) | Low in water | Moderate in water |

| Melting Point | Not reported | 230–235°C | 204–206°C |

| Acidity (pKa) | ~4.5 (estimated) | ~4.2 | ~2.8 |

| Biological Role | Unclear; potential synthetic intermediate | NSAID | Chelator, antioxidant |

生物活性

2-(2,3-Dimethylbenzoyl)benzoic acid is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of aroylbenzoic acids, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of 2-(2,3-Dimethylbenzoyl)benzoic acid, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2,3-Dimethylbenzoyl)benzoic acid is C16H14O3, and it features a benzoyl group attached to a benzoic acid moiety. The presence of methyl groups on the aromatic ring may influence its biological activity by affecting solubility and interaction with biological targets.

The biological activity of 2-(2,3-Dimethylbenzoyl)benzoic acid can be attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Properties : Preliminary research indicates that this compound exhibits antimicrobial activity against various bacterial strains.

Antioxidant Activity

A study conducted by researchers demonstrated that 2-(2,3-Dimethylbenzoyl)benzoic acid effectively scavenged DPPH radicals, indicating strong antioxidant properties. The IC50 value was found to be lower than that of commonly used antioxidants such as ascorbic acid.

Anti-inflammatory Effects

In a controlled laboratory setting, the compound was tested on macrophage cell lines. Results showed a significant reduction in the production of TNF-alpha and IL-6 upon treatment with 2-(2,3-Dimethylbenzoyl)benzoic acid. This suggests its potential use in managing inflammatory diseases.

Antimicrobial Properties

Research evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli revealed inhibition zones comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated effective DPPH radical scavenging; IC50 < Ascorbic Acid |

| Study B | Anti-inflammatory | Reduced TNF-alpha and IL-6 production in macrophages |

| Study C | Antimicrobial | MIC of 32 µg/mL against S. aureus and E. coli |

Potential Therapeutic Applications

Given its biological activities, 2-(2,3-Dimethylbenzoyl)benzoic acid may have several therapeutic applications:

- Chronic Inflammatory Conditions : Its anti-inflammatory properties suggest potential use in diseases such as rheumatoid arthritis.

- Infectious Diseases : The antimicrobial activity points towards possible applications in treating bacterial infections.

- Oxidative Stress-related Disorders : Its antioxidant capabilities could be beneficial in conditions like neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,3-Dimethylbenzoyl)benzoic acid with high purity?

- Answer : A two-step approach is commonly employed:

Synthesis of 2,3-dimethylbenzoyl chloride : React 2,3-dimethylbenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux. Alternative methods include using tetrahydrofuran (THF) as a solvent for controlled acylation .

Coupling reaction : React the acyl chloride with 2-bromobenzoic acid or its salt via nucleophilic acyl substitution. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography improves purity. Monitor reaction progress using TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and confirm purity via melting point analysis (mp ~122–124°C, as seen in analogous compounds) .

Q. How can the molecular structure of 2-(2,3-Dimethylbenzoyl)benzoic acid be validated experimentally?

- Answer : Use a combination of spectroscopic and crystallographic techniques:

- FT-IR/FT-Raman : Identify characteristic peaks such as C=O stretching (~1654 cm⁻¹ for carboxylic acid, ~1739 cm⁻¹ for amide/ketone) and aromatic C-H bending (~750–850 cm⁻¹). Compare with DFT-calculated vibrational modes for validation .

- Single-crystal XRD : Grow crystals via slow evaporation (e.g., in DMSO/water). Refine using SHELXL (for small molecules) to determine bond lengths, angles, and torsion angles. Hydrogen-bonding networks can be analyzed via graph set theory (e.g., Etter’s rules) .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of 2-(2,3-Dimethylbenzoyl)benzoic acid?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides accurate electronic structure

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugation effects (e.g., LP(O) → σ*(C=O) interactions).

- Mulliken Charges : Reveals charge distribution; the carboxylic oxygen typically carries a partial negative charge (-0.45 e).

- HOMO-LUMO Gap : Predicts reactivity (e.g., ΔE ~4.5 eV for similar derivatives). Gaussian09 or ORCA software packages are recommended .

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

- Answer : The carboxylic acid group forms dimeric O–H···O hydrogen bonds (graph set R₂²(8) ), while C–H···O interactions from methyl groups stabilize layered packing. Use Mercury software to visualize packing motifs and PLATON to validate symmetry operations. Polymorphism may arise from solvent-dependent H-bond variations (e.g., DMSO vs. ethanol) .

Q. How can contradictions in spectroscopic data (e.g., FT-IR peak shifts) be resolved?

- Answer : Discrepancies often stem from:

- Solvent effects : Polar solvents (e.g., DMSO) redshift C=O stretches due to hydrogen bonding.

- Tautomerism : Keto-enol equilibria in solution alter peak positions. Use variable-temperature NMR or UV-Vis to study tautomeric ratios.

- Crystallographic disorder : Refine XRD data with TWINABS to account for twinning .

Q. What strategies are effective for evaluating the biological activity of derivatives of 2-(2,3-Dimethylbenzoyl)benzoic acid?

- Answer :

- Derivatization : Synthesize hydrazide or ester derivatives (e.g., IIIa and IIIb in ) to enhance bioavailability.

- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀) or cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa).

- SAR Studies : Correlate substituent effects (e.g., nitro vs. hydroxy groups) with activity trends using multiple regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。